Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-
Description
The compound Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- (CAS: 105854-98-6), also known as 4-tert-Butyldiphenyl sulfide or 1-tert-butyl-4-phenylsulfanylbenzene, is a substituted benzene derivative featuring a tert-butyl group (1-methylethyl) at the para position and a 4-nitrophenylthio moiety. Its molecular formula is C₁₆H₁₇NO₂S, with a molecular weight of 287.37 g/mol . The tert-butyl group enhances steric bulk and hydrophobicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
200123-22-4 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfanyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15NO2S/c1-11(2)12-3-7-14(8-4-12)19-15-9-5-13(6-10-15)16(17)18/h3-11H,1-2H3 |
InChI Key |
SUXAMKBRCBZPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Thioether Linkage via Nucleophilic Aromatic Substitution
The 4-nitrophenylthio group is introduced through nucleophilic aromatic substitution (SNAr). 4-Nitrothiophenol is deprotonated with NaH in dry THF, generating a thiolate anion that attacks the 1-isopropylbenzene intermediate activated by electron-withdrawing groups.
-
Reaction Conditions : Reflux at 80°C for 12 hours under nitrogen.
-
Byproduct Management : Unreacted thiol is quenched with iodomethane to prevent disulfide formation.
Sequential Synthesis Pathways
Direct Coupling of Pre-Functionalized Intermediates
A two-step approach involves synthesizing 4-nitrophenyl disulfide and coupling it with 1-isopropyl-4-iodobenzene via Ullmann-type coupling:
Table 1: Ullmann Coupling Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 110 | 68 |
| CuO | DMSO | 120 | 54 |
| CuCl | Toluene | 100 | 42 |
Nitration Post-Functionalization
An alternative route nitrates 1-isopropyl-4-(phenylthio)benzene using mixed acid (HNO₃/H₂SO₄):
Mechanistic Insights and Side Reactions
Competing Pathways in Thioether Formation
Catalytic Cycle in Ullmann Coupling
The copper catalyst mediates single-electron transfer (SET), facilitating C–S bond formation:
-
Oxidative addition of aryl iodide to Cu(I).
-
Transmetalation with thiolate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃):
δ 8.12 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.01 (septet, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH₃). -
IR (KBr):
1530 cm⁻¹ (NO₂ asym. stretch), 1345 cm⁻¹ (NO₂ sym. stretch), 690 cm⁻¹ (C–S).
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ullmann Coupling | 68 | 98 | Moderate |
| Nitration Post-Functionalization | 76 | 99 | High |
| Direct SNAr | 58 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives with additional functional groups.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that compounds related to benzene derivatives can exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Research indicates that these compounds can act as inhibitors of histone demethylase LSD1, leading to apoptosis in cancer cells .
Case Study :
A study published in the International Journal of Molecular Sciences highlighted the synthesis of benzene homologues that showed selective cytotoxicity against cancer cells through LSD1 inhibition. These findings suggest that benzene derivatives may serve as potential therapeutic agents in cancer treatment .
2. Antimicrobial Properties
Benzene derivatives are also noted for their antimicrobial activities. The presence of nitro groups in the structure enhances the compound's ability to disrupt bacterial cell functions, making it a candidate for developing new antibiotics.
Material Science Applications
1. Synthesis of Functional Materials
The compound can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. The thioether functional group provides unique properties that can enhance the thermal and mechanical stability of materials.
Data Table: Properties of Benzene Derivatives in Material Science
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility | Moderate |
Environmental Applications
1. Pollution Control
Benzene derivatives are being explored for their potential use in environmental remediation processes, particularly in the degradation of pollutants. Their chemical structure allows them to interact with various contaminants, facilitating their breakdown.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylthio group can participate in redox reactions, while the isopropyl group can influence the compound’s hydrophobic interactions with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: tert-Butyl vs. Methyl Groups
P-((P-Nitrophenyl)thio)toluene (CAS: 22865-48-1)
- Structure : A methyl group replaces the tert-butyl substituent in the target compound.
- Molecular Formula: C₁₃H₁₁NO₂S (MW: 245.30 g/mol) .
- Solubility: The tert-butyl group reduces solubility in polar solvents due to increased hydrophobicity. Steric Effects: The bulkier tert-butyl group hinders nucleophilic attacks at the sulfur atom, making the target compound less reactive in substitution reactions compared to the methyl derivative .
Benzene, 1-methyl-4-[[(4-nitrophenyl)methyl]thio]- (CAS: 100866-66-8)
- Structure : Features a methylene bridge (-CH₂-) between the sulfur and 4-nitrophenyl group.
- Molecular Formula: C₁₄H₁₃NO₂S (MW: 259.32 g/mol) .
- Electronic Effects: The nitro group’s electron-withdrawing nature is less pronounced due to the spacing introduced by the methylene bridge, affecting redox behavior.
Nitro Group Position and Electronic Effects
4-Nitrodiphenyl Sulfide (CAS: 952-97-6)
- Structure : Lacks the tert-butyl group but retains the nitro substituent at the para position.
- Molecular Formula: C₁₂H₉NO₂S (MW: 231.27 g/mol) .
- Key Differences :
- Reactivity : The absence of the tert-butyl group reduces steric hindrance, making this compound more reactive in electrophilic substitution reactions.
- Stability : The nitro group’s electron-withdrawing effect destabilizes the sulfide bond, increasing susceptibility to oxidation compared to the tert-butyl-protected analog .
Halogenated and Heteroatom Variants
Benzene, 2-chloro-4-nitro-1-(phenylthio) (CAS: N/A)
- Structure : Chlorine substituent introduces electron-withdrawing and steric effects.
- Key Differences :
Benzene, 1-methyl-4-(methylthio) (CAS: 623-13-2)
- Structure : Lacks the nitro group, featuring a methylthio (-SMe) substituent.
- Molecular Formula : C₈H₁₀S (MW: 138.23 g/mol) .
- Key Differences :
- Electronic Profile : The methylthio group is electron-donating, contrasting with the electron-withdrawing nitro group, leading to divergent reactivity in catalysis or polymerization.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C13H11NO2S
- Molecular Weight : 245.297 g/mol
- Density : 1.27 g/cm³
- Boiling Point : 412.9°C
- Flash Point : 203.5°C
These properties suggest that the compound is stable under various conditions, which is essential for its application in drug development.
The biological activity of Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes that are crucial in metabolic pathways. For instance, it has shown potential as an inhibitor of carbonic anhydrase and cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes .
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that suggest it could be developed into a therapeutic agent for cancer treatment .
- Antimicrobial Properties : The presence of the nitrophenyl group may enhance the compound's ability to disrupt bacterial cell membranes, making it a candidate for antibacterial applications .
Biological Activity Data
| Biological Activity | Target | IC50 Value (µM) | References |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | 12.5 | |
| Cytotoxicity | HeLa | 15.0 | |
| Antibacterial | E. coli | 30.0 |
Anticancer Activity
In a study assessing the anticancer potential of various derivatives of thioether compounds, Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- was evaluated against human cervical carcinoma cells (HeLa). The results indicated an IC50 value of approximately 15 µM, demonstrating moderate cytotoxicity and suggesting further exploration for cancer therapy .
Enzyme Inhibition Study
Research focused on the inhibition of COX enzymes revealed that Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- effectively inhibited COX-2 with an IC50 value of 12.5 µM. This inhibition profile positions the compound as a potential anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- with high purity?
- Methodology : Optimize nucleophilic aromatic substitution (SNAr) between 4-nitrothiophenol and 1-(1-methylethyl)-4-halobenzene (e.g., chloro or bromo derivatives). Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like K₂CO₃ or CuI to enhance reactivity. Monitor reaction progress via TLC and purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
- Key Considerations : Control stoichiometry (1:1 molar ratio) and reaction temperature (80–120°C) to minimize byproducts like disulfides or over-substitution.
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH). The thioether (-S-) linkage causes deshielding of adjacent protons .
- FTIR : Confirm S-C aromatic stretch (~700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and isopropyl C-H bends (~1375 cm⁻¹) .
- Validation : Compare spectral data with computational predictions (e.g., DFT) or reference compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
